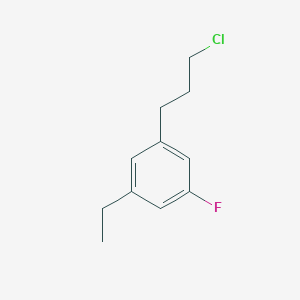
1-(3-Chloropropyl)-3-ethyl-5-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-3-ethyl-5-fluorobenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-ethyl-5-fluorobenzene typically involves the alkylation of a fluorobenzene derivative. One common method is the Friedel-Crafts alkylation, where 3-chloropropyl chloride is reacted with 3-ethyl-5-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloropropyl)-3-ethyl-5-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The fluorine atom can be reduced to form hydrogenated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of 1-(3-Hydroxypropyl)-3-ethyl-5-fluorobenzene.
Oxidation: Formation of 3-ethyl-5-fluorobenzoic acid.
Reduction: Formation of 1-(3-Propyl)-3-ethyl-5-fluorobenzene.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-3-ethyl-5-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-3-ethyl-5-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(3-Chloropropyl)-3-ethyl-5-fluorobenzene can be compared with other similar compounds such as:
1-(3-Chloropropyl)-3-ethylbenzene: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
1-(3-Chloropropyl)-5-fluorobenzene: Lacks the ethyl group, which may affect its physical properties and applications.
1-(3-Chloropropyl)-3,5-difluorobenzene: Contains an additional fluorine atom, which may enhance its stability and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H14ClF |
|---|---|
Peso molecular |
200.68 g/mol |
Nombre IUPAC |
1-(3-chloropropyl)-3-ethyl-5-fluorobenzene |
InChI |
InChI=1S/C11H14ClF/c1-2-9-6-10(4-3-5-12)8-11(13)7-9/h6-8H,2-5H2,1H3 |
Clave InChI |
IUGSGWMTHAMPBC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1)F)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


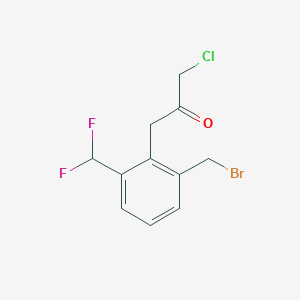

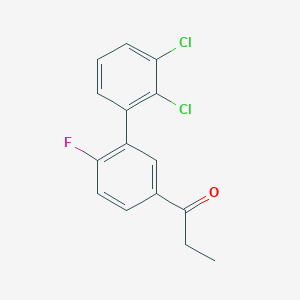
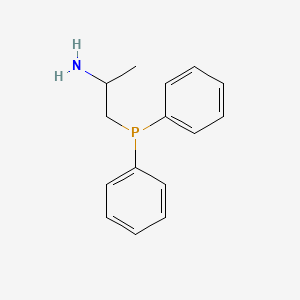

![(7,7-Dimethylspiro[3.5]nonan-2-yl)methanamine](/img/structure/B14069635.png)
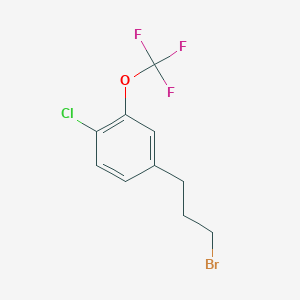
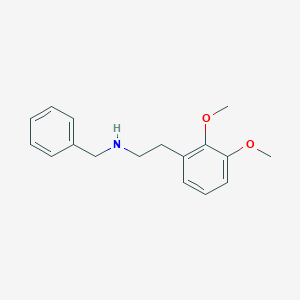

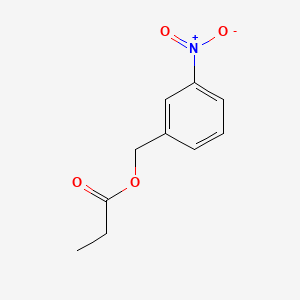
![6-Bromo-3-(2-(3-chlorophenyl)propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14069677.png)
![(4-Chlorophenyl)[(1R,2R)-rel-2-(trifluoromethyl)cyclopropyl]methanone](/img/structure/B14069681.png)
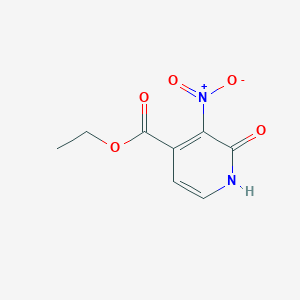
![2-[(2-{4-[(E)-(5,6-Dichloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol](/img/structure/B14069690.png)
